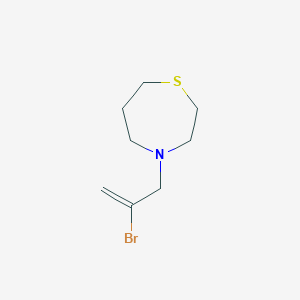
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic organic molecule that contains a morpholine ring, an indazole ring, and an oxadiazole ring. It is known for its unique chemical properties, which make it a promising candidate for use in various scientific research applications.
Mechanism of Action
The mechanism of action of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is not well understood. However, it is believed to work by binding to specific proteins and altering their function. The exact protein targets of this compound are currently under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine are currently being studied. Preliminary studies have shown that this compound has the potential to inhibit the growth of cancer cells and to induce cell death. It is also believed to have anti-inflammatory properties and to be effective against certain viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine in lab experiments is its high potency and selectivity. This compound has a high affinity for specific proteins, which makes it a valuable tool for studying protein-protein interactions. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. One of the most promising directions is the development of new analogs of this compound with improved potency and selectivity. Another direction is the study of the protein targets of this compound and the identification of new protein-protein interactions. Additionally, the potential applications of this compound in drug discovery and development should be further explored.
Synthesis Methods
The synthesis method of 4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine involves the reaction of 1H-indazole-6-carbaldehyde and 3-methyl-5-(morpholin-4-yl)-1,2,4-oxadiazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has several potential applications in scientific research. One of the most promising applications is its use as a chemical probe for the study of protein-protein interactions. This compound can be used to identify and study the interactions between proteins, which is essential in understanding various cellular processes.
properties
IUPAC Name |
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-17-15(22-19-10)14-9-21-5-4-20(14)8-11-2-3-12-7-16-18-13(12)6-11/h2-3,6-7,14H,4-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDMZSPBNRFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indazol-6-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)


![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)